2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of amido-nitriles to form the imidazole core . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, can be carried out using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound for targeted applications .
Comparison with Similar Compounds
Similar compounds include other substituted imidazoles and benzimidazoles. For example:
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine): Similar in structure but with a pyridine ring instead of a benzimidazole ring.
N-(2-fluorophenyl)-2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide: A closely related compound with slight variations in the substituents. The uniqueness of 2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19FN4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(3-benzyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H19FN4O2/c25-17-10-4-5-11-18(17)26-22(30)14-21-23(31)28(15-16-8-2-1-3-9-16)24-27-19-12-6-7-13-20(19)29(21)24/h1-13,21H,14-15H2,(H,26,30) |
InChI Key |
WOZMVGNFBASRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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